molecular formula C19H21N5O3 B14090655 4,7-dioxo-N-phenyl-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide

4,7-dioxo-N-phenyl-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B14090655
M. Wt: 367.4 g/mol
InChI Key: MUMUBFHUPSXTNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-dioxo-N-phenyl-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a pyrido[2,3-d]pyrimidine core with a piperidine ring and a phenyl group, making it a versatile scaffold for drug development and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dioxo-N-phenyl-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a pyrimidine derivative with a piperidine-containing compound under acidic or basic conditions. The reaction is often followed by cyclization and functional group modifications to introduce the phenyl group and other substituents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-throughput synthesis techniques and automated reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

4,7-dioxo-N-phenyl-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of 4,7-dioxo-N-phenyl-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, reducing inflammation and associated symptoms . The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H21N5O3

Molecular Weight

367.4 g/mol

IUPAC Name

4,7-dioxo-N-phenyl-2-piperidin-1-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C19H21N5O3/c25-14-11-13(17(26)20-12-7-3-1-4-8-12)15-16(21-14)22-19(23-18(15)27)24-9-5-2-6-10-24/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,20,26)(H2,21,22,23,25,27)

InChI Key

MUMUBFHUPSXTNP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC=CC=C4)C(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.